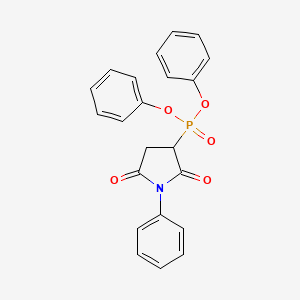
Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-2-(diphenoxyphosphinyl)succinimide is an organic compound that belongs to the class of succinimides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a diphenoxyphosphinyl group attached to the succinimide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(diphenoxyphosphinyl)succinimide typically involves the reaction of N-phenylsuccinimide with diphenylphosphinic chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of N-Phenyl-2-(diphenoxyphosphinyl)succinimide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(diphenoxyphosphinyl)succinimide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The phenyl group attached to the nitrogen atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted succinimides depending on the nucleophile used.
Scientific Research Applications
N-Phenyl-2-(diphenoxyphosphinyl)succinimide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Phenyl-2-(diphenoxyphosphinyl)succinimide involves its interaction with molecular targets such as enzymes or proteins. The diphenoxyphosphinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenylsuccinimide: Lacks the diphenoxyphosphinyl group, making it less reactive in certain chemical reactions.
N-Phenylphosphinylsuccinimide: Contains a phosphinyl group instead of a diphenoxyphosphinyl group, leading to different reactivity and applications.
Uniqueness
N-Phenyl-2-(diphenoxyphosphinyl)succinimide is unique due to the presence of both phenyl and diphenoxyphosphinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and biochemical research.
Properties
CAS No. |
922729-46-2 |
|---|---|
Molecular Formula |
C22H18NO5P |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-diphenoxyphosphoryl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H18NO5P/c24-21-16-20(22(25)23(21)17-10-4-1-5-11-17)29(26,27-18-12-6-2-7-13-18)28-19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
JGYOURDGHWLPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















